Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate
Description
Properties
IUPAC Name |
methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIUPVGVFKYTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using the same basic reactions, optimized for yield and purity through process engineering techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido groups to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pesticidal Properties
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate has demonstrated effectiveness against various pests by disrupting biological processes in target organisms. Its dual sulfonamide structure may enhance its interaction with pest metabolic pathways, making it a candidate for agrochemical applications.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties by selectively inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. Such inhibition can acidify the tumor microenvironment, potentially limiting cancer cell invasion and metastasis .
Case Study 1: Pesticidal Efficacy
In a study evaluating the pesticidal efficacy of this compound, it was found that the compound effectively reduced pest populations in controlled environments. The study measured the compound's impact on growth and reproduction rates of target pests, demonstrating a significant reduction in both metrics compared to control groups.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's binding affinity to CAIX. Utilizing X-ray crystallography and thermal shift assays, researchers established that this compound exhibited high selectivity towards CAIX over other isozymes, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups are known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Sulfonamide/Sulfonyl-Containing Analogs
- Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate (): This compound shares a benzoate core with sulfonamide substituents but differs in substitution pattern (3,4- vs. 3,5-positions) and substituent type (4-methylphenyl vs. 4-fluorophenyl). The 4-methyl group reduces electronegativity compared to fluorine, likely altering solubility and intermolecular interactions .
- Pesticide Sulfonylureas (e.g., Triflusulfuron methyl ester, ): These feature sulfonylurea bridges linked to triazine rings, unlike the sulfonamido groups in the target compound. The sulfonylurea group enhances herbicidal activity via acetolactate synthase inhibition, whereas the fluorinated sulfonamido groups in the target compound may favor hydrogen bonding or bioactivity in non-agrochemical contexts .
Fluorinated Analogs
- Methyl 3,5-bis(trifluoromethyl)benzoate ():
This compound replaces sulfonamido groups with trifluoromethyl substituents. The trifluoromethyl groups are strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the sulfonamido-linked fluorine atoms in the target compound. Such derivatives are often used in pharmaceuticals or materials science . - (5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzoate ():
This complex ester integrates a pyrazole-thioether moiety and trifluoromethyl groups. The molecular weight (570.93 g/mol) far exceeds that of the target compound, suggesting divergent applications in catalysis or high-affinity binding systems .
Hydrogen-Bonding Analogs
- Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate (): This compound features hydroxymethyl and methoxy substituents, enabling extensive O–H···O hydrogen-bonding networks. Unlike the target compound’s sulfonamido groups, these substituents facilitate supramolecular assembly (e.g., cryptophane precursors) rather than bioactivity .
Structural and Functional Data Table
Key Research Findings
- Conformational Flexibility: The 3,5-substitution pattern in the target compound allows for symmetrical hydrogen-bonding interactions, contrasting with asymmetrical analogs like Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate .
- Synthetic Utility : Unlike cryptophane precursors (), the target compound’s sulfonamido groups may enable derivatization via amine-reactive chemistry (e.g., acylations) .
Biological Activity
Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including enzyme inhibition mechanisms, pharmacological applications, and relevant case studies.
- Molecular Formula : C20H16F2N2O6S2
- Molecular Weight : 482.48 g/mol
- IUPAC Name : Methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate
The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamido groups are known to form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs), which are crucial for physiological processes such as acid-base balance and fluid secretion.
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | hCA II | 1.4 nM | |
| TRPM8 Antagonistic Activity | TRPM8 Channel | Not specified | |
| General Enzyme Inhibition | Various Enzymes | Variable |
Case Studies
-
Carbonic Anhydrase Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits human carbonic anhydrase II (hCA II), which is essential for regulating intraocular pressure. The compound showed a potent inhibitory constant (K_i) of 1.4 nM, indicating its potential for treating glaucoma by lowering intraocular pressure through topical administration . -
TRPM8 Antagonism
Another investigation highlighted the antagonistic properties of this compound against the TRPM8 channel, which is involved in pain perception and thermoregulation. The specific IC50 values were not disclosed; however, the findings suggest a promising avenue for pain management therapies .
Research Applications
This compound has been explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new enzyme inhibitors.
- Pharmacology : Investigated for potential therapeutic effects in managing conditions like glaucoma and chronic pain.
- Chemical Biology : Used as a tool compound to study enzyme mechanisms and interactions.
Q & A
Q. What are the optimal synthetic routes and purification methods for Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between methyl 3,5-diaminobenzoate and 4-fluorobenzenesulfonyl chloride. A common protocol includes dissolving the diamine derivative in absolute ethanol, adding glacial acetic acid (5 drops) as a catalyst, and refluxing with the sulfonyl chloride for 4–6 hours . Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is filtered and recrystallized from ethanol or acetonitrile to ensure purity. Monitoring the reaction via TLC (using silica gel plates and UV visualization) helps confirm completion. Final purity can be validated by HPLC (>95% by area normalization) or melting point analysis.
Q. Which spectroscopic techniques are most effective for characterizing the sulfonamide and ester functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR are critical. The methyl ester proton appears as a singlet (~δ 3.9 ppm), while aromatic protons from the fluorobenzenesulfonamido groups show splitting patterns due to coupling. F NMR confirms the presence of para-fluorine substituents (δ -105 to -110 ppm) .
- IR Spectroscopy : Strong absorptions at ~1340 cm (asymmetric S=O stretch) and 1150 cm (symmetric S=O stretch) confirm sulfonamide groups. The ester carbonyl (C=O) appears at ~1700 cm.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] for CHFNOS: calculated 515.05, observed 515.04).
Q. How can reaction intermediates be stabilized during the synthesis of this compound?
- Methodological Answer : Intermediate amines (e.g., methyl 3,5-diaminobenzoate) are prone to oxidation. Stabilization involves:
- Conducting reactions under inert gas (N/Ar) to prevent oxidation.
- Using anhydrous solvents (ethanol, DMF) to avoid hydrolysis.
- Adding a scavenger like molecular sieves (3Å) to adsorb moisture .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/EtOH solution (1:3 v/v) at 4°C.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing. Refinement with SHELXL includes modeling anisotropic displacement parameters for non-H atoms and constraining C–F bond distances to 1.35 Å .
- Validation : Check for residual electron density peaks (<0.5 eÅ) and R values <5%.
Q. What computational approaches model the electronic effects of fluorobenzenesulfonamido substituents on the benzoate core?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine on sulfonamide groups.
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites for reactivity predictions.
- Docking Studies : If investigating biological activity, dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina to evaluate binding affinities .
Q. Can this compound serve as a ligand for designing metal-organic frameworks (MOFs) or coordination polymers?
- Methodological Answer :
- Ligand Design : The sulfonamido groups act as potential donors. React with Zn(II) or Al(III) salts (e.g., Zn(NO)·6HO) in DMF/water (9:1 v/v) under solvothermal conditions (120°C, 48 hrs).
- Characterization : Confirm framework formation via PXRD (match simulated patterns from single-crystal data) and BET surface area analysis (N adsorption at 77 K).
- Application Screening : Test MOFs for gas storage (CO uptake at 298 K) or catalysis (e.g., Knoevenagel condensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
